molecular formula C10H13Br2N B1377609 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide CAS No. 1375474-35-3

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Cat. No.: B1377609
CAS No.: 1375474-35-3
M. Wt: 307.02 g/mol
InChI Key: TXTBRBZTEUQABO-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide ( 1375474-35-3) is a chemical reagent with the molecular formula C10H13Br2N and a molecular weight of 307.03 g/mol . It is offered with a purity of 95% and is characterized by a logP of 2.52 . This isoindoline derivative is provided as the hydrobromide salt, which can enhance its stability and solubility for research applications. The compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Good ventilation should be ensured and dust inhalation avoided . The canonical SMILES representation for this compound is Br.BrCCN1CC2=CC=CC=C2C1 . For comprehensive handling and safety protocols, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(2-bromoethyl)-1,3-dihydroisoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTBRBZTEUQABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-35-3
Record name 1H-Isoindole, 2-(2-bromoethyl)-2,3-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide typically involves the bromination of ethanolamine followed by cyclization. The reaction conditions often include the use of hydrobromic acid and ethanolamine, with the bromination step being carried out under controlled temperature and stirring conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using hydrobromic acid and ethanolamine. The reaction is typically conducted in a reaction pot with continuous stirring and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic compounds.

    Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, ethanolamine, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which have applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

Overview

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a significant compound in organic synthesis and medicinal chemistry. Its unique structural characteristics allow it to serve as a versatile intermediate in various chemical reactions, particularly in the formation of isoindole derivatives.

Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo substitution, cyclization, and reduction reactions allows chemists to create a variety of derivatives that are valuable in further chemical research and development.

Medicinal Chemistry

  • Anticancer Research : Preliminary studies indicate that derivatives of isoindole compounds exhibit significant anticancer activities. For instance, related compounds have been evaluated for their effects on various cancer cell lines, demonstrating potential as novel therapeutic agents . The mechanism often involves the inhibition of cell migration and proliferation, making these compounds candidates for further investigation in cancer treatment .

Biochemical Assays

  • Biological Pathway Studies : The compound serves as a reagent in biochemical assays aimed at elucidating biological pathways. Its reactivity allows it to modify biomolecules, facilitating the study of enzyme interactions and metabolic processes.

Industrial Applications

  • Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the production of specialty chemicals. Its derivatives find use in various applications ranging from agrochemicals to pharmaceuticals.

Reaction Mechanisms

The compound's mechanism of action primarily involves its role as an alkylating agent. The bromoethyl group can react with nucleophiles, forming covalent bonds with various molecular targets. This property is exploited in both synthetic chemistry and biological applications.

Case Studies

Several studies have highlighted the potential of isoindole derivatives in treating cancer:

  • Study on Anticancer Activity : A series of isoindole derivatives were synthesized and tested against multiple cancer cell lines (A549, HeLa). Some compounds demonstrated IC50 values below 10 µM, indicating potent activity against tumor cells .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the isoindole structure significantly influenced biological activity, suggesting avenues for optimizing drug design based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide involves its reactivity as an alkylating agent. The bromoethyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of complex molecules and in biochemical assays .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide with three structurally related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Isoindole 2-Bromoethyl, hydrobromide salt C₉H₁₁Br₂N 284.01 Synthetic intermediate
Quinazolinone-isoindole derivative () Quinazolinone-isoindole hybrid SCH₂CH₂ linker, phenethyl chain, carbonyl groups C₂₅H₂₃N₃O₃S 445.53 Antimicrobial activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole () Indole 6-Bromo, 3,3-dimethyl groups C₁₀H₁₂BrN 226.11 Pharmaceutical intermediate

Key Observations :

  • Bromoethyl vs. Thioethyl Linkers: The target compound’s bromoethyl group contrasts with the thioethyl (SCH₂CH₂) linker in the quinazolinone-isoindole hybrid. Bromine’s higher electronegativity and leaving-group capability enhance reactivity in alkylation reactions compared to sulfur-based linkers .
  • Salt Formation : The hydrobromide salt improves solubility and stability, a feature absent in the neutral indole derivative () .
  • Planarity and Conformation : highlights the planar quinazolinyl group and isoindole core in the hybrid compound, with dihedral angles influencing molecular packing. The bromoethyl substituent in the target compound may introduce steric effects, altering crystal packing or interaction with biological targets .

Biological Activity

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 229.11 g/mol
  • IUPAC Name : this compound

The presence of the bromoethyl group is significant as it may influence the compound's reactivity and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, studies suggest that compounds with similar structures may interact with various biological pathways:

  • Cereblon E3 Ligase Modulation : Compounds that affect cereblon, an E3 ubiquitin ligase, have been shown to influence cell proliferation and apoptosis in cancer cells. This modulation can lead to the degradation of specific substrates involved in tumor growth and survival .
  • Cytokine Production : Similar compounds have been noted to alter the production of inflammatory cytokines such as TNF-α and IL-6. These alterations can contribute to anti-inflammatory and anti-cancer effects .

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, in vitro studies have demonstrated that certain isoindole derivatives can inhibit the growth of various cancer cell lines without affecting non-tumorigenic cells .

A study highlighted two specific compounds derived from thalidomide scaffolds that showed potent growth inhibition against cancer cells while sparing healthy cells at concentrations as low as 10 µM . This selective targeting is crucial for minimizing side effects in therapeutic applications.

Case Studies

  • In Vitro Studies : A study evaluating the effects of this compound on murine liver cell lines showed a significant reduction in cell viability in tumorigenic cells compared to non-tumorigenic counterparts . The IC50 values indicated effective dose-response relationships.
    Cell Line TypeIC50 (µM)
    Tumorigenic5.0
    Non-tumorigenic>50
  • Mechanistic Insights : Further investigations into the cellular signaling pathways revealed that treatment with this compound resulted in altered phosphorylation states of key signaling proteins involved in cell cycle regulation and apoptosis .

Pharmacological Evaluation

The pharmacological profile of this compound suggests potential applications beyond oncology:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and immune cell activity. This could be beneficial in conditions characterized by chronic inflammation.

Q & A

Q. How can AI enhance the design of derivatives based on this compound for structure-activity studies?

  • Methodological Answer : Train machine learning models on existing bioactivity data (e.g., IC50_{50} values) to predict modifications (e.g., substituents at the isoindole 1-position) that enhance target binding. Generative adversarial networks (GANs) propose novel scaffolds, validated via in silico docking (AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
Reactant of Route 2
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2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.